![molecular formula C13H12ClFN2O B6331609 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1192999-22-6](/img/structure/B6331609.png)
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam . The synthesis involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available .Scientific Research Applications
Synthesis and Structural Characterization
A significant area of application involves the synthesis and crystallographic analysis of pyrazole derivatives. For instance, the synthesis of N-substituted pyrazolines and the determination of their crystal structures have been reported, highlighting the importance of such compounds in understanding molecular configurations and interactions (Loh et al., 2013). Similarly, the crystal structure of a closely related compound, "5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde," was determined to provide insights into the molecular geometry and intermolecular interactions characteristic of these compounds (Xu & Shi, 2011).
Chemical Transformations and Reactions
Another area of application is the chemical transformations of pyrazole derivatives. For example, 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011). This showcases the role of such compounds in facilitating the construction of complex heterocyclic structures.
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives of 5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. For instance, a study synthesized derivatives and evaluated their in vitro antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016). This suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting microbial infections.
Material Science and Optical Properties
Moreover, the optical properties and molecular docking studies of derivatives have been investigated to assess their potential in nonlinear optics and as inhibitors of specific biological targets. This includes the study of vibrational frequencies, molecular structure optimizations, and hyperpolarizability calculations, which contribute to our understanding of the electronic and optical properties of these compounds (Mary et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which may be structurally related to this compound, are only marginally stable in water , which could impact their bioavailability.
Result of Action
Similar compounds have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
The stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .
properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-4-12-11(8-18)13(14)17(16-12)10-6-3-5-9(15)7-10/h3,5-8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKSMAPLKAULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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